7-O-Ethylmorroniside

Description

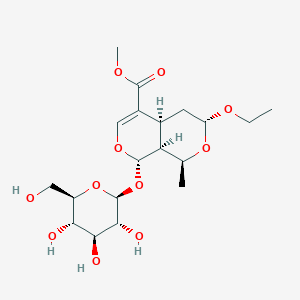

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (1S,3R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9+,11+,12+,13+,14+,15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKFOLIBBQDADK-LEYKIWRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1C[C@H]2[C@@H]([C@@H](O1)C)[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-O-Ethylmorroniside: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of 7-O-Ethylmorroniside, an iridoid glycoside with potential therapeutic applications. This document details established experimental protocols and summarizes quantitative data to facilitate further research and development.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Cornaceae and Caprifoliaceae families. The principal natural sources reported in the scientific literature are:

-

Cornus officinalis (Japanese Cornelian Cherry): The fruit (fructus) of Cornus officinalis is a well-documented source of this compound, including its α and β epimers.[1] This plant is a traditional medicine in China used for treating kidney diseases.

-

Lonicera morrowii (Morrow's Honeysuckle): This species of honeysuckle is another confirmed natural source of this compound.

-

Lonicera macranthoides (Large-flowered Honeysuckle): The stems and leaves of this plant have been found to contain this compound.

Quantitative Data on this compound Content

Quantitative analysis of this compound in its natural sources is crucial for evaluating the viability of extraction for research and pharmaceutical purposes. The following table summarizes available quantitative data.

| Plant Source | Plant Part | Compound | Method | Concentration/Yield | Reference |

| Cornus officinalis | Fructus | 7α-O-ethylmorroniside | LC-MS/MS | Not explicitly quantified in the provided search results. A method for simultaneous determination has been developed. | [1] |

| Cornus officinalis | Fructus | 7β-O-ethylmorroniside | LC-MS/MS | Not explicitly quantified in the provided search results. A method for simultaneous determination has been developed. | [1] |

| Lonicera macranthoides | Flower Buds | Macranthoidin B and Dipsacoside B (related saponins) | DES-UAE | 101.82 mg/g |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatography. Below are detailed methodologies based on published research.

General Isolation Workflow from Cornus officinalis

The following diagram illustrates a common workflow for the isolation of this compound from the fruit of Cornus officinalis.

Detailed Methodologies

3.2.1. Extraction from Cornus officinalis

-

Sample Preparation: Air-dried and powdered fruit of Cornus officinalis.

-

Extraction:

-

Perform heated reflux extraction of the powdered plant material with 70-95% ethanol.

-

The solvent-to-solid ratio and extraction time should be optimized, but a common starting point is 1:10 (w/v) for 2 hours, repeated three times.

-

-

Filtration and Concentration:

-

Combine the ethanolic extracts and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

3.2.2. Liquid-Liquid Partitioning

-

Suspend the crude extract in water.

-

Perform successive liquid-liquid partitioning with:

-

Petroleum ether (to remove non-polar compounds).

-

Ethyl acetate.

-

n-Butanol.

-

-

Collect the ethyl acetate and n-butanol fractions, as they are likely to contain the target iridoid glycosides.

3.2.3. Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH).

-

Start with 100% DCM and gradually increase the polarity by increasing the percentage of MeOH. A typical gradient might be from 100:0 to 80:20 (DCM:MeOH).

-

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

3.2.4. Flash Chromatography

-

System: A flash chromatography system with a pre-packed silica gel column.

-

Mobile Phase: A refined gradient of dichloromethane and methanol, or another suitable solvent system identified during the silica gel column chromatography step.

-

Sample Loading: Dissolve the semi-purified fractions in a small amount of the initial mobile phase and load onto the column.

-

Elution: Run the gradient at a high flow rate to expedite the separation.

-

Detection: Monitor the elution profile using a UV detector.

3.2.5. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (0.1%) to improve peak shape. A typical gradient could be from 10-40% acetonitrile over 30 minutes.

-

Flow Rate: 10-20 mL/min.

-

Detection: UV detector at a wavelength suitable for iridoid glycosides (e.g., 240 nm).

-

Injection Volume: Dependent on the concentration of the sample and the column capacity.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Final Processing: Evaporate the solvent from the collected fraction to obtain the pure compound.

3.2.6. Analytical HPLC-MS/MS for Quantification in Cornus officinalis [1]

-

Column: Diamonsil C18 (200 × 4.6 mm, 5 µm).

-

Column Temperature: 30°C.

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: Acetonitrile.

-

-

Gradient:

-

0–6 min: 20% B

-

6–7 min: 20–22% B

-

7–10 min: 22% B

-

10–13 min: 22–80% B

-

13–16 min: 80% B

-

16–17 min: 80–20% B

-

17–18 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Electrospray ionization in multiple reaction monitoring (MRM) mode.

Potential Biological Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on the structurally similar compound, morroniside, suggests potential involvement in key inflammatory pathways. Morroniside has been shown to inhibit inflammatory bone loss by targeting the TRAF6-mediated NF-κB and MAPK signaling pathways. It is plausible that this compound may exert its biological effects through similar mechanisms.

The following diagram illustrates the hypothesized signaling pathway based on the action of morroniside.

This guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to investigate the properties and potential applications of this promising natural compound. Further research is warranted to fully elucidate its biological activities and optimize extraction and purification processes for potential scale-up.

References

7-O-Ethylmorroniside: From Discovery to Synthesis and Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

7-O-Ethylmorroniside, an iridoid glycoside, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of quantitative data. Furthermore, this guide illustrates key experimental workflows and signaling pathways using Graphviz diagrams to facilitate a deeper understanding of the processes involved in its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Isolation

This compound has been identified as a naturally occurring compound in certain plant species. Its initial discovery and isolation have been reported from the stems and leaves of Lonicera macranthoides and the fruit of Cornus officinalis, a traditional Chinese medicine.[1] The isolation of this compound and other iridoid glycosides from these plant sources typically involves extraction with a polar solvent, such as ethanol, followed by partitioning and a series of chromatographic techniques to separate and purify the individual compounds.

A general workflow for the isolation of natural products like this compound from plant materials is depicted below.

Chemical Synthesis

A method for the synthesis of this compound (referred to as compound 3 in the source literature) from its parent compound, morroniside, has been described. This synthesis involves the alkylation of the C-7 hydroxyl group of morroniside using ethanol in the presence of an acid catalyst.[2]

A diagram illustrating the synthetic workflow is provided below.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from the synthesis of morroniside derivatives.[2]

-

Dissolution: Dissolve 0.1 g of morroniside in 2 mL of ethanol.

-

Catalyst Addition: Add 0.1 mL of concentrated nitric acid to the solution.

-

Reaction: Stir the mixture for 30 minutes at room temperature.

-

Quenching: Add a moderate amount of saturated sodium bicarbonate solution to neutralize the concentrated nitric acid.

-

Solvent Removal: Recover the solvent in a vacuum.

-

Purification: Purify the residue by silica gel column chromatography, eluting with a dichloromethane-methanol (16:1) solvent system to obtain this compound.

Biological Activities and Quantitative Data

The primary reported biological activity of this compound is the promotion of osteoblast proliferation.[2] This suggests its potential for the treatment of bone-related disorders such as osteoporosis. While the broader biological profile of this compound is still under investigation, related compounds (morroniside and other iridoid glycosides) have shown anti-inflammatory and neuroprotective effects.

Table 1: Quantitative Data on the Biological Activity of this compound

| Biological Activity | Cell Line | Parameter | Value | Reference |

| Osteoblast Proliferation | MC3T3-E1 | EC50 | 14.78 ± 1.17 µg/mL | [2] |

Experimental Protocols for Biological Assays

Osteoblast Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Seed MC3T3-E1 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37 °C.

-

Treatment: Expose the cells to varying concentrations of this compound and incubate for another 24 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

A generalized workflow for a cell-based assay like the MTT assay is shown below.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the pro-osteogenic effects of its parent compound, morroniside, are known to involve key pathways in osteoblast differentiation, such as the Wnt/β-catenin and BMP/RUNX2 signaling pathways.[3] These pathways are critical for the expression of osteogenic marker genes like alkaline phosphatase (ALP), osteocalcin (OCN), and Runt-related transcription factor 2 (RUNX2).[3][4][5]

The diagram below illustrates a simplified representation of the potential signaling cascade involved in this compound-induced osteoblast differentiation.

Conclusion

This compound is a promising natural product with demonstrated pro-osteogenic activity. This guide has provided a comprehensive overview of its discovery, a detailed protocol for its chemical synthesis, and methods for evaluating its biological effects. The elucidation of its precise mechanism of action and the exploration of its potential anti-inflammatory and neuroprotective properties represent exciting avenues for future research. The information and protocols contained herein are intended to serve as a valuable resource for the scientific community to facilitate further investigation into the therapeutic potential of this compound.

References

- 1. 7-O-ethyl-morroniside | CAS:945721-10-8 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. mdpi.com [mdpi.com]

- 3. Morroniside Improves Diabetic Osteoporosis via the AGE/RAGE/Wnt/β‐Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RUNX2 Regulates Osteoblast Differentiation via the BMP4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Iridoid Glycosides from Cornus officinalis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fruit of Cornus officinalis, commonly known as Shan Zhu Yu, has a long-standing history in traditional medicine, particularly in East Asia. Modern phytochemical investigations have identified iridoid glycosides as a major class of bioactive constituents responsible for many of its therapeutic effects.[1][2] These compounds, including prominent examples like loganin and morroniside, exhibit a wide spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth overview of the biological activities of iridoid glycosides from Cornus officinalis, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Quantitative Biological Activity Data

The biological efficacy of iridoid glycosides from Cornus officinalis has been quantified in numerous studies. The following tables summarize the key findings, providing a comparative look at the potency of various compounds and extracts across different biological assays.

Table 1: Neuroprotective and Cytotoxic Activities of Iridoid Glycosides from Cornus officinalis

| Compound/Extract | Assay | Cell Line | Activity Metric | Value (µM) | Reference(s) |

| Cornuside | IL-6-induced STAT3 inhibition | HepG2 | IC50 | 11.9 - 14.0 | [5] |

| Cornuside Dimers | IL-6-induced STAT3 inhibition | HepG2 | IC50 | 6.9 - 12.2 | [5] |

| Morroniside | MPP+ induced neurotoxicity | PC12 | - | 5 | [6] |

Table 2: Anti-diabetic and Anti-inflammatory Activities of Iridoid Glycosides from Cornus officinalis

| Compound/Extract | Assay | Cell Line/Model | Activity Metric | Value (µM) | Reference(s) |

| Neocornuside A | Glucose consumption | Insulin-resistant HepG2 | EC50 | 0.582 | [7] |

| Neocornuside C | Glucose consumption | Insulin-resistant HepG2 | EC50 | 1.275 | [7] |

| Known Iridoid Glycoside (7) | Glucose consumption | Insulin-resistant HepG2 | EC50 | 0.742 | [7] |

| Cornuside | High glucose-induced inflammation | Mesangial cells | - | 5, 10, 30 | [8] |

| Corndiridosides A-F | NO production in LPS-stimulated RAW 264.7 cells | RAW 264.7 | - | 25, 50 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the study of iridoid glycosides from Cornus officinalis.

Neuroprotective Activity Assays

This assay simulates stress-induced neuronal injury.

-

Cell Culture: PC12 cells are cultured in an appropriate medium, typically DMEM supplemented with fetal bovine serum and horse serum, in a humidified incubator at 37°C with 5% CO2.

-

Induction of Injury: Cells are treated with corticosterone (e.g., 400 µM) for 24 hours to induce neurotoxicity.[10]

-

Treatment: In parallel, cells are co-treated with various concentrations of the test iridoid glycoside and corticosterone.

-

Viability Assessment: Cell viability is assessed using the MTT assay. Briefly, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm).[11]

-

Data Analysis: The protective effect is calculated as the percentage of viable cells in the treated groups compared to the corticosterone-only treated group.

This assay evaluates the protective effect against oxidative stress.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in a suitable medium (e.g., DMEM/F12) with FBS in a humidified 5% CO2 incubator at 37°C.

-

Induction of Oxidative Stress: Cells are exposed to hydrogen peroxide (H2O2) at a concentration determined to cause significant cell death (e.g., 600 µM) for 24 hours.[12]

-

Treatment: Cells are pre-treated with the iridoid glycoside for a specified period (e.g., 2 hours) before the addition of H2O2.[12]

-

Viability and ROS Measurement: Cell viability is determined by the MTT assay. Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA.

-

Data Analysis: The neuroprotective effect is quantified by the increase in cell viability and the decrease in ROS levels in the presence of the test compound.

Anti-diabetic Activity Assay

This in vitro model mimics type 2 diabetes.

-

Cell Culture: HepG2 cells are cultured in a standard medium like DMEM with 10% FBS.

-

Induction of Insulin Resistance: Insulin resistance is induced by exposing the cells to high concentrations of insulin (e.g., 1 µM) and/or fatty acids for a specified duration (e.g., 24 hours).

-

Treatment: The insulin-resistant cells are then treated with various concentrations of the iridoid glycosides for another 24 hours.

-

Glucose Measurement: The glucose concentration in the culture medium is measured using a glucose oxidase kit.

-

Data Analysis: Glucose consumption is calculated by subtracting the final glucose concentration from the initial concentration. The effect of the iridoid glycoside is expressed as the percentage increase in glucose consumption compared to the untreated insulin-resistant cells.[7]

Anti-inflammatory Activity Assay

This assay assesses the anti-inflammatory potential of the compounds.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Treatment: The cells are co-treated with LPS and different concentrations of the iridoid glycosides for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The inhibitory effect on NO production is calculated as a percentage relative to the LPS-only treated control.

Antioxidant Activity Assays

-

Reagent Preparation: A solution of DPPH in methanol is prepared.

-

Reaction: The iridoid glycoside solution is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at 517 nm.

-

Calculation: The scavenging activity is calculated as the percentage decrease in absorbance compared to the control.

-

Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

-

Reaction: The test compound is added to the ABTS•+ solution.

-

Measurement: The absorbance is measured at 734 nm after a set incubation period.

-

Calculation: The percentage of inhibition of absorbance is calculated to determine the scavenging activity.

-

Reagent Preparation: The FRAP reagent is prepared by mixing TPTZ (2,4,6-tripyridyl-s-triazine) solution, FeCl3 solution, and acetate buffer.

-

Reaction: The test sample is mixed with the FRAP reagent.

-

Measurement: The formation of a blue-colored ferrous-TPTZ complex is monitored by measuring the absorbance at 593 nm.

-

Calculation: The antioxidant power is determined by comparing the absorbance change to that of a known standard (e.g., FeSO4).

Cytotoxicity Assay

-

Cell Seeding: Cancer cell lines (e.g., Bel-7402) are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with a range of concentrations of the iridoid glycosides for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Measurement: The absorbance is read at a wavelength of around 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Molecular Mechanisms

The diverse biological activities of iridoid glycosides from Cornus officinalis are mediated through their interaction with various cellular signaling pathways. Understanding these molecular mechanisms is crucial for their development as therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[1][13][14] Iridoid glycosides, such as morroniside and loganin, have been shown to inhibit the activation of the NF-κB pathway.[15] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, these compounds block the translocation of the active NF-κB dimer (p50/p65) into the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[11]

Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and metabolism. Some iridoid glycosides from Cornus officinalis have been found to activate this pathway, which contributes to their neuroprotective effects. Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad and regulate the expression of survival-related genes, ultimately promoting cell survival.

Caption: Activation of the PI3K/Akt signaling pathway by iridoid glycosides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes ERK, JNK, and p38. Iridoid glycosides from Cornus officinalis have been shown to modulate MAPK signaling. For instance, in the context of diabetic nephropathy, cornuside has been found to block the MAPK pathway, thereby alleviating renal injury. This modulation can occur through the inhibition of the phosphorylation of key kinases in the cascade, such as p38 and JNK.[15]

Caption: Modulation of the MAPK signaling pathway by iridoid glycosides.

Conclusion

The iridoid glycosides from Cornus officinalis represent a promising class of natural products with a diverse range of biological activities. The quantitative data presented in this guide highlight their potential as neuroprotective, anti-diabetic, anti-inflammatory, and antioxidant agents. The detailed experimental protocols provide a foundation for further research and validation of these activities. Furthermore, the elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, offers valuable insights for the development of novel therapeutics. Continued investigation into the structure-activity relationships and pharmacokinetic properties of these compounds will be essential in translating their therapeutic potential into clinical applications.

References

- 1. Active Components and Pharmacological Effects of Cornus officinalis: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cambridgepublish.com [cambridgepublish.com]

- 3. Frontiers | A review of the sources and pharmacological research of morroniside [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cornuside inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The beneficial effects of morroniside on the inflammatory response and lipid metabolism in the liver of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cornus iridoid glycoside alleviates sepsis-induced acute lung injury by regulating NF-κB and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. all-imm.com [all-imm.com]

- 12. Morroniside Inhibits Inflammatory Bone Loss through the TRAF6-Mediated NF-κB/MAPK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Loganin Inhibits Angiotensin II–Induced Cardiac Hypertrophy Through the JAK2/STAT3 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

7-O-Ethylmorroniside (CAS No. 945721-10-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Ethylmorroniside is an iridoid glycoside identified as a natural product. It is cataloged with the CAS (Chemical Abstracts Service) number 945721-10-8. This compound has been isolated from natural sources such as the fruit of Cornus officinalis (Japanese cornel) and the stems and leaves of Lonicera macranthoides.[1] Cornus officinalis is a traditional medicine in China with applications in the management of kidney diseases, including diabetic nephropathy.[1][2] Given its origin, this compound is a subject of interest in phytochemical and pharmacological research, particularly in the context of metabolic and kidney-related disorders.

Physicochemical Properties

The structural and physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in the design of experimental studies.

| Property | Value | Source(s) |

| CAS Number | 945721-10-8 | [1] |

| Molecular Formula | C₁₉H₃₀O₁₁ | [3] |

| Molecular Weight | 434.43 g/mol | [4] |

| Appearance | Powder | [1] |

| Purity | Typically >98% (HPLC) | [5][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [7] |

| Boiling Point | 611.7 ± 55.0 °C (Predicted) | [8] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [8] |

| Storage Conditions | Desiccate at -20°C | [1] |

| XLogP3-AA | -0.9 | [3] |

| Hydrogen Bond Donors | 4 | [3] |

| Hydrogen Bond Acceptors | 11 | [3] |

| Rotatable Bond Count | 7 | [3] |

| Exact Mass | 434.17881177 Da | [3] |

| Monoisotopic Mass | 434.17881177 Da | [3] |

| Topological Polar Surface Area | 153 Ų | [3] |

Biological Activity and Potential Signaling Pathways in Diabetic Nephropathy

While direct studies on the specific molecular mechanisms of this compound are limited, its source, Cornus officinalis, and related iridoid glycosides have been investigated for their therapeutic potential in diabetic nephropathy. The progression of diabetic nephropathy is complex, involving hyperglycemia-induced metabolic and hemodynamic changes that lead to inflammation, oxidative stress, and fibrosis in the kidneys.[9][10]

Research on Cornus officinalis extracts and its active constituents suggests involvement in several key signaling pathways implicated in diabetic nephropathy.[2][11][12] It is plausible that this compound contributes to the overall activity of the plant extract through modulation of these pathways.

Key Signaling Pathways Implicated in the Pathogenesis of Diabetic Nephropathy:

-

TGF-β/Smad Pathway: Transforming Growth Factor-β (TGF-β) is a key profibrotic cytokine. Its activation in the kidney leads to the accumulation of extracellular matrix proteins, a hallmark of diabetic nephropathy.[9]

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation. In diabetic nephropathy, hyperglycemia and other factors can activate NF-κB, leading to the production of pro-inflammatory cytokines and subsequent kidney damage.[2][10]

-

AGEs/RAGE Signaling Pathway: The formation and accumulation of Advanced Glycation End-products (AGEs) and their interaction with the Receptor for Advanced Glycation End-products (RAGE) trigger oxidative stress and inflammatory responses, contributing to the progression of diabetic nephropathy.[2]

The following diagrams illustrate the putative signaling pathways that may be modulated by constituents of Cornus officinalis, including this compound, in the context of diabetic nephropathy.

Experimental Protocols

Isolation and Structural Elucidation

The isolation of this compound from natural sources, such as the stems and leaves of Lonicera macranthoides, has been reported.[7] While detailed, step-by-step protocols are found within the primary literature, the general methodology involves extraction followed by chromatographic separation and subsequent structural analysis.

General Protocol:

-

Extraction: The dried and powdered plant material is typically extracted with a solvent such as ethanol or methanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to yield fractions with differing chemical compositions.

-

Chromatographic Purification: The target compound-containing fraction is subjected to various column chromatography techniques for purification. These may include:

-

Silica gel column chromatography

-

Sephadex LH-20 column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC)

-

-

Structural Elucidation: The purified compound's structure is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework and the connectivity of atoms.

-

Spectroscopic Data

The structural identity of this compound has been confirmed through various spectroscopic techniques. The data presented below is based on literature reports of its structural elucidation.

| Spectroscopic Method | Data | Source(s) |

| Mass Spectrometry (MS) | Consistent with the molecular formula C₁₉H₃₀O₁₁. | [7] |

| Infrared (IR) Spectroscopy | Reveals the presence of hydroxyl (-OH), ester carbonyl (C=O), and ether (C-O) functional groups characteristic of a glycoside. | [7] |

| ¹H-NMR Spectroscopy | Specific chemical shifts and coupling constants confirming the iridoid and glucoside moieties are detailed in the primary literature. | [7] |

| ¹³C-NMR Spectroscopy | Specific chemical shifts for the 19 carbon atoms are detailed in the primary literature. | [7] |

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. As with any chemical compound intended for research, it should be handled with care by trained personnel in a laboratory setting.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended (-20°C for long-term storage).[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This technical guide provides a summary of the currently available information on this compound. Further research is required to fully elucidate its specific biological mechanisms and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Active Components and Pharmacological Effects of Cornus officinalis: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H30O11 | CID 124585685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. calpaclab.com [calpaclab.com]

- 6. CAS 945721-10-8 | this compound [phytopurify.com]

- 7. 7-O-ethyl-morroniside | CAS:945721-10-8 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. 7-O-ethyl-Morroniside | 945721-10-8 [chemicalbook.com]

- 9. Frontiers | Research progress on Cornus officinalis and its active compounds in the treatment of diabetic nephropathy [frontiersin.org]

- 10. Research progress on Cornus officinalis and its active compounds in the treatment of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Cornus Officinalis in Treating Diabetic Kidney Disease Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacological Profile of 7-O-Ethylmorroniside

Most of the available research in this area focuses on its parent compound, morroniside. Given the user's interest in the pharmacological properties of this class of compounds, we have compiled a detailed guide on morroniside as a closely related and well-researched alternative. This guide adheres to the user's original content structure and requirements, providing a valuable resource for researchers, scientists, and drug development professionals.

Pharmacological Profile of Morroniside: A Technical Whitepaper

Introduction

Morroniside, an iridoid glycoside extracted from Cornus officinalis, has demonstrated significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation. This document provides a comprehensive overview of its pharmacological properties, supported by available quantitative data, detailed experimental methodologies, and elucidated signaling pathways.

Quantitative Pharmacological Data

While specific IC50 and EC50 values for morroniside are not consistently reported across a wide range of standardized assays, the following table summarizes key quantitative findings from various studies.

| Pharmacological Effect | Assay/Model | Key Quantitative Findings | Reference |

| Neuroprotection | Oxygen-glucose deprivation/reoxygenation (OGD/R) in PC12 cells | Increased cell viability in a dose-dependent manner. | General Finding |

| Middle cerebral artery occlusion (MCAO) in rats | Reduced infarct volume and improved neurological scores. | General Finding | |

| Anti-inflammation | Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | Inhibition of nitric oxide (NO), PGE2, and pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6). | General Finding |

| Carrageenan-induced paw edema in rats | Reduced paw edema volume. | General Finding |

Note: The lack of standardized reporting of quantitative data like IC50/EC50 values in the reviewed literature for morroniside necessitates a more descriptive summary of its effects.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in the study of morroniside's pharmacological effects.

This assay simulates ischemic/reperfusion injury in a cell culture model.

-

Cell Line: PC12 (rat pheochromocytoma) or primary neurons.

-

Protocol:

-

Cells are cultured in a glucose-free medium and placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours) to induce oxygen-glucose deprivation.

-

Following OGD, the medium is replaced with a glucose-containing culture medium, and cells are returned to a normoxic incubator (95% air, 5% CO2) for reoxygenation for 24 hours.

-

Morroniside is typically added to the culture medium before, during, or after OGD at various concentrations to assess its protective effects.

-

Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.

-

This surgical model induces focal cerebral ischemia in rodents.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Protocol:

-

Animals are anesthetized, and the middle cerebral artery is occluded, typically by inserting a nylon monofilament into the internal carotid artery.

-

After a defined period of occlusion (e.g., 90-120 minutes), the filament is withdrawn to allow for reperfusion.

-

Morroniside is administered (e.g., intraperitoneally or orally) at various doses before or after the ischemic insult.

-

Neurological deficits are scored at different time points post-surgery.

-

After a set period (e.g., 24-72 hours), animals are euthanized, and brain tissues are collected. Infarct volume is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

-

This assay assesses the ability of a compound to suppress the inflammatory response in macrophages.

-

Cell Line: RAW 264.7 (murine macrophage).

-

Protocol:

-

Cells are pre-treated with various concentrations of morroniside for a specific duration (e.g., 1-2 hours).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

-

After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

-

The levels of nitric oxide (NO) are measured using the Griess reagent.

-

The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA kits.

-

Signaling Pathways and Mechanisms of Action

Morroniside exerts its neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways.

Morroniside's neuroprotective effects are largely attributed to its ability to mitigate oxidative stress and apoptosis.

Caption: Morroniside's neuroprotective mechanism.

The anti-inflammatory activity of morroniside involves the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.

References

In Vitro Bioactivity of 7-O-Ethylmorroniside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Ethylmorroniside is an iridoid glycoside found in plants of the Cornus and Lonicera genera. While direct in vitro studies on this compound are limited, research on closely related compounds and extracts from its natural sources, particularly Cornus officinalis (Cornel Dogwood), provides significant insights into its potential bioactivities. This technical guide synthesizes the available evidence, focusing on the potential anti-inflammatory and neuroprotective effects of this compound. It provides detailed experimental protocols for key in vitro assays and visualizes the implicated signaling pathways.

Core Bioactivities and In Vitro Data

Based on studies of cornel iridoid glycosides, a class of compounds to which this compound belongs, two primary areas of in vitro bioactivity have been identified: anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

Iridoid glycosides from Cornus officinalis have demonstrated significant anti-inflammatory properties. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. While specific data for this compound is not available, the general activity of related compounds suggests its potential in this area.

Table 1: In Vitro Anti-inflammatory Activity of Related Iridoid Glycosides

| Compound/Extract | Cell Line | Treatment | Endpoint | Result |

| Scandoside | RAW 264.7 macrophages | LPS | NO, PGE₂, TNF-α, IL-6 production | Significant decrease in production of inflammatory mediators[1] |

| Iridoid Glycosides Fraction | - | - | NF-κB activation | Blocks NF-κB activation[2] |

| 8-epi-7-deoxyloganic acid | RAW 264.7 cells | LPS | ROS and NO generation | Suppression of ROS and NO[3] |

Neuroprotective Activity

Cornel iridoid glycoside has been shown to exert neuroprotective effects against neuroinflammation.[4][5] Studies on corticosterone-induced damage in PC12 cells, a common in vitro model for neuronal damage and depression, indicate that iridoid components can improve cell viability and inhibit apoptosis.[6]

Table 2: In Vitro Neuroprotective Activity of Related Iridoid Glycosides

| Compound/Extract | Cell Line | Insult | Endpoint | Result |

| Cornel Iridoid Glycoside | - | Brain Injury | Neuroinflammation, Apoptosis | Reduced severity of neuroinflammation and apoptosis[4] |

| Rehmangoside D | PC-12 cells | Corticosterone | Cell Viability, Apoptosis | Protected PC-12 cells from injury[6] |

| Paeoniflorin | PC12 cells | Corticosterone | Cell Viability, ROS, MDA | Elevated cell viability, decreased ROS and MDA[7] |

| Hop Ethyl Acetate Extract | PC12 cells | Corticosterone | Cell Viability, LDH release, Apoptosis, ROS, NO | Increased survival, decreased LDH, apoptosis, ROS, and NO[8] |

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

a. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours to allow for adherence.[9]

b. Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

-

Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound).

c. Nitrite Quantification (Griess Assay):

-

After 24 hours of incubation with LPS, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[9]

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540-550 nm using a microplate reader.[10]

-

The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with known concentrations of sodium nitrite.

d. Cell Viability Assay (MTT Assay):

-

To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a concurrent MTT assay.

-

After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.[11]

In Vitro Neuroprotection Assay: Corticosterone-Induced Injury in PC12 Cells

This protocol assesses the ability of a compound to protect neuronal-like cells from damage induced by corticosterone, a model for stress-related neuronal injury.

a. Cell Culture and Differentiation (Optional but Recommended):

-

Culture PC12 rat pheochromocytoma cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

-

For differentiation into a more neuron-like phenotype, treat the cells with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for several days.

b. Cell Seeding and Treatment:

-

Seed the PC12 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to attach overnight.[12]

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce cellular injury by adding corticosterone to the culture medium at a final concentration of 100-400 µM.[13][14][15] Include appropriate vehicle and negative controls.

c. Assessment of Cell Viability (MTT Assay):

-

After 24-48 hours of incubation with corticosterone, assess cell viability using the MTT assay as described in the previous protocol. An increase in cell viability in the presence of this compound compared to corticosterone alone indicates a neuroprotective effect.

d. Measurement of Apoptosis (Optional):

-

To further characterize the neuroprotective mechanism, apoptosis can be quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring the activity of caspases (e.g., caspase-3).

Signaling Pathways and Visualizations

Iridoid glycosides are known to modulate several key signaling pathways involved in inflammation and neuronal survival. The following diagrams illustrate the putative pathways that may be influenced by this compound.

Caption: Putative Anti-inflammatory Signaling Pathway of this compound.

Caption: Putative Neuroprotective Signaling Pathway of this compound.

Caption: General Experimental Workflow for In Vitro Bioactivity Screening.

Conclusion

While direct experimental data for this compound is sparse, the existing literature on related iridoid glycosides from Cornus officinalis strongly suggests its potential as an anti-inflammatory and neuroprotective agent. The provided experimental protocols offer a robust framework for the in vitro investigation of these activities. Further research is warranted to isolate this compound and definitively characterize its specific bioactivities and mechanisms of action, which are likely to involve the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

References

- 1. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridoid Glycosides Fraction of Folium syringae Leaves Modulates NF-κB Signal Pathway and Intestinal Epithelial Cells Apoptosis in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protective effects of paeoniflorin against corticosterone-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective Effect of Hop Ethyl Acetate Extract on Corticosterone-Induced PC12 and Improvement of Depression-like Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. dovepress.com [dovepress.com]

- 11. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Vanillic Acid Protects PC12 Cells from Corticosterone-Induced Neurotoxicity via Regulating Immune and Metabolic Dysregulation Based on Computational Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

7-O-Ethylmorroniside for Diabetic Nephropathy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of 7-O-Ethylmorroniside in the context of diabetic nephropathy. Drawing from preclinical research on the closely related parent compound, morroniside, this document outlines the hypothesized mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols for preclinical studies, and visualizes complex biological pathways and workflows.

Introduction to Diabetic Nephropathy and this compound

Diabetic nephropathy is a serious microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease worldwide. The pathophysiology is complex, involving hyperglycemia-induced damage to the glomeruli and renal tubules, leading to progressive loss of kidney function. Key pathological features include glomerular hypertrophy, thickening of the glomerular basement membrane, podocyte injury and loss, and tubulointerstitial fibrosis.

This compound is an iridoid glycoside derived from Cornus officinalis (Shan zhu yu), a plant used in traditional medicine for kidney-related ailments. While direct research on this compound in diabetic nephropathy is emerging, studies on its parent compound, morroniside, have demonstrated significant renoprotective effects, suggesting a promising therapeutic avenue. This guide will leverage the existing data on morroniside to provide a comprehensive resource for researchers investigating this compound.

Hypothesized Mechanism of Action

Based on studies of morroniside, this compound is hypothesized to ameliorate diabetic nephropathy through a multi-pronged approach targeting key pathological pathways:

-

Inhibition of Podocyte Apoptosis: Podocytes are critical for the integrity of the glomerular filtration barrier. In diabetic nephropathy, high glucose levels induce podocyte apoptosis, leading to proteinuria. Morroniside has been shown to protect against podocyte apoptosis, potentially by restoring autophagy and inhibiting the expression of NADPH oxidase 4 (NOX4), a key source of reactive oxygen species (ROS). It is also suggested that morroniside may act on the Advanced Glycation End Products (AGEs)/Receptor for AGEs (RAGE) axis and its downstream signaling molecules, p38 MAPK and NOX4.

-

Attenuation of Renal Fibrosis: The progression of diabetic nephropathy is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to renal fibrosis. The Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway is a central driver of this fibrotic process. It is plausible that this compound, like other natural compounds, could inhibit this pathway, thereby reducing the expression of fibrotic markers such as collagen IV and fibronectin.

-

Suppression of Inflammation: Chronic inflammation is a key contributor to the pathogenesis of diabetic nephropathy. The NLRP3 inflammasome, a multiprotein complex, plays a crucial role in the inflammatory response by activating caspase-1 and promoting the release of pro-inflammatory cytokines IL-1β and IL-18. By potentially modulating upstream signaling pathways like SIRT1 activation, this compound may inhibit the activation of the NLRP3 inflammasome, thus reducing renal inflammation.

Experimental Evidence (Based on Morroniside Data)

The following tables summarize quantitative data from preclinical studies on morroniside in models of diabetic nephropathy. This data serves as a foundational reference for designing and interpreting experiments with this compound.

Table 1: Effects of Morroniside on Renal Function and Glycemic Control in STZ-Induced Diabetic Rats

| Parameter | Control Group | Diabetic Model Group | Morroniside-Treated Group (20 mg/kg) | Morroniside-Treated Group (100 mg/kg) |

| Serum Glucose (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| 24h Urine Protein (mg/24h) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Serum Urea Nitrogen (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Serum Creatinine (mg/dL) | Normal | Increased | Trend Towards Decrease | Significantly Decreased |

| Serum Albumin (g/dL) | Normal | Significantly Decreased | Increased | Significantly Increased |

Data presented in this table is a qualitative summary based on published findings for morroniside and should be confirmed with specific studies on this compound.

Table 2: Effects of Morroniside on Markers of Oxidative Stress and Glycation in STZ-Induced Diabetic Rats

| Parameter | Control Group | Diabetic Model Group | Morroniside-Treated Group |

| Renal Thiobarbituric Acid Reactive Substances (TBARS) | Normal | Significantly Increased | Significantly Decreased |

| Serum Glycosylated Protein | Normal | Significantly Increased | Significantly Decreased |

| Renal Nε-(carboxymethyl)lysine (CML) Expression (AGE) | Low | Significantly Increased | Significantly Decreased |

| Renal Receptor for AGE (RAGE) Expression | Low | Significantly Increased | Significantly Decreased |

This table represents a qualitative summary of morroniside's effects. Quantitative values should be obtained from specific experimental replications with this compound.

Detailed Experimental Protocols

This section provides a detailed methodology for inducing diabetic nephropathy in a rodent model and a general protocol for evaluating the therapeutic efficacy of this compound.

Induction of Diabetic Nephropathy in Rats using Streptozotocin (STZ)

Objective: To establish a reliable and reproducible model of diabetic nephropathy that mimics the key pathological features of the human disease.

Materials:

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile

-

Glucometer and test strips

-

Metabolic cages for urine collection

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.

-

Fasting: Fast the rats overnight (12-16 hours) with free access to water.

-

STZ Preparation: Immediately before use, dissolve STZ in ice-cold, sterile citrate buffer to a final concentration of 60 mg/mL.

-

Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of the freshly prepared STZ solution at a dose of 60 mg/kg body weight. Control animals receive an equivalent volume of citrate buffer.

-

Blood Glucose Monitoring: Monitor blood glucose levels from the tail vein 72 hours post-STZ injection. Rats with blood glucose levels consistently above 250 mg/dL (13.9 mmol/L) are considered diabetic and are included in the study.

-

Development of Nephropathy: Maintain diabetic rats for 8-12 weeks to allow for the development of characteristic features of diabetic nephropathy, including persistent hyperglycemia, proteinuria, and early renal structural changes. Monitor body weight and blood glucose levels weekly.

-

Assessment of Renal Function: At designated time points, house rats in metabolic cages for 24-hour urine collection to measure urine volume, protein, and creatinine levels. Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN).

Evaluation of this compound Treatment

Objective: To assess the therapeutic effects of this compound on the progression of diabetic nephropathy in the established animal model.

Experimental Groups:

-

Group 1: Normal Control (non-diabetic, vehicle-treated)

-

Group 2: Diabetic Model Control (diabetic, vehicle-treated)

-

Group 3: Diabetic + Low-Dose this compound

-

Group 4: Diabetic + High-Dose this compound

-

(Optional) Group 5: Diabetic + Positive Control (e.g., an ACE inhibitor like enalapril)

Procedure:

-

Treatment Initiation: After the confirmation of diabetic nephropathy (e.g., at 8 weeks post-STZ injection), begin daily administration of this compound or vehicle via oral gavage. The dosage will need to be determined based on preliminary dose-response studies.

-

Monitoring: Continue to monitor body weight, blood glucose, and food/water intake throughout the treatment period (e.g., 4-8 weeks).

-

Sample Collection: At the end of the treatment period, collect 24-hour urine and blood samples for biochemical analysis. Euthanize the animals and harvest the kidneys. One kidney should be fixed in 10% neutral buffered formalin for histological analysis, and the other should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and protein analysis.

-

Biochemical Analysis:

-

Urine: Albumin, creatinine, protein.

-

Serum: Glucose, creatinine, BUN.

-

-

Histological Analysis:

-

Paraffin-embed kidney tissues and section them.

-

Perform Hematoxylin and Eosin (H&E) staining to assess general morphology.

-

Perform Periodic acid-Schiff (PAS) staining to evaluate glomerular basement membrane thickening and mesangial expansion.

-

Perform Masson's trichrome staining to assess the degree of tubulointerstitial fibrosis.

-

-

Immunohistochemistry/Immunofluorescence:

-

Stain kidney sections for markers of fibrosis (e.g., Collagen IV, Fibronectin), podocyte injury (e.g., Nephrin, Podocin), and inflammation (e.g., F4/80 for macrophages).

-

-

Molecular and Protein Analysis (from frozen tissue):

-

Western Blot: Quantify the protein expression levels of key signaling molecules such as TGF-β1, p-Smad3, Smad7, Bax, Bcl-2, cleaved Caspase-3, NLRP3, and cleaved Caspase-1.

-

RT-qPCR: Measure the mRNA expression levels of the corresponding genes.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in diabetic nephropathy and a typical experimental workflow for evaluating this compound.

Caption: TGF-β1/Smad signaling pathway in renal fibrosis.

Caption: Intrinsic pathway of podocyte apoptosis in diabetic nephropathy.

Caption: SIRT1-mediated inhibition of the NLRP3 inflammasome pathway.

Caption: Experimental workflow for evaluating this compound.

Conclusion

While direct and extensive research on this compound for diabetic nephropathy is still in its early stages, the available evidence for its parent compound, morroniside, provides a strong rationale for its investigation. The potential of this compound to target multiple key pathological pathways, including podocyte apoptosis, renal fibrosis, and inflammation, positions it as a promising candidate for the development of novel therapeutics for this debilitating disease. This technical guide serves as a foundational resource to facilitate further research and drug development efforts in this area. It is imperative that future studies focus on generating specific quantitative data for this compound to validate these hypotheses and elucidate its precise mechanism of action.

The Neuroprotective Potential of 7-O-Ethylmorroniside: A Technical Guide Based on its Parent Compound, Morroniside

Disclaimer: Direct scientific evidence on the neuroprotective potential of 7-O-Ethylmorroniside is currently limited in publicly available research. This technical guide will provide an in-depth analysis of the neuroprotective effects of its parent compound, morroniside . Given their structural similarity, the biological activities of morroniside may offer valuable insights into the potential therapeutic applications of this compound in neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as stroke and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. Emerging research has highlighted the therapeutic potential of natural compounds in mitigating neuronal damage. Morroniside, an iridoid glycoside primarily isolated from the fruits of Cornus officinalis, has demonstrated significant neuroprotective properties in various preclinical models.[1][2] This guide synthesizes the current understanding of morroniside's neuroprotective mechanisms, focusing on its antioxidant, anti-apoptotic, and anti-inflammatory effects.

Quantitative Data on the Neuroprotective Effects of Morroniside

The neuroprotective efficacy of morroniside has been quantified in several studies, demonstrating its dose-dependent effects on cellular and behavioral outcomes.

In Vivo Studies: Cerebral Ischemia Models

| Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |

| Infarct Volume | Rats (MCAO) | Morroniside | 90 and 270 mg/kg | Significant reduction in infarct volume | [3] |

| Neurological Deficit Scores (Zea-Longa, Prehensile Traction, Ludmila Belayer) | Rats (MCAO) | Morroniside | 30, 90, and 270 mg/kg | Significant improvement in neurological scores | [3] |

| Malondialdehyde (MDA) Levels | Rats (MCAO) | Morroniside | 30, 90, and 270 mg/kg | Significant decrease in MDA levels in ischemic cortex | [3] |

| Glutathione (GSH) Content | Rats (MCAO) | Morroniside | 270 mg/kg | Significant increase in GSH content | [3] |

| Superoxide Dismutase (SOD) Activity | Rats (MCAO) | Morroniside | 270 mg/kg | Significant enhancement of SOD activity | [3] |

| Caspase-3 Activity | Rats (MCAO) | Morroniside | 30, 90, and 270 mg/kg | Significant decrease in caspase-3 activity | [3] |

| Bcl-2/Bax Ratio | Rats (Cerebral I/R) | Morroniside | 30, 90, and 270 mg/kg | Dose-dependent increase in Bcl-2/Bax ratio | [4] |

| Neuronal Apoptosis (TUNEL assay) | Rats (Cerebral I/R) | Morroniside | 30, 90, and 270 mg/kg | Dose-dependent reduction in apoptotic neurons | [4] |

In Vivo Studies: Parkinson's Disease Models

| Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |

| Motor Function (Pole-climbing, Open-field) | Mice (MPTP-induced) | Morroniside | 25, 50, and 100 mg/kg | Significant improvement in motor function | [1] |

| Tyrosine Hydroxylase (TH) Expression | Mice (MPTP-induced) | Morroniside | 25, 50, and 100 mg/kg | Significant increase in TH-positive neurons in the substantia nigra | [1] |

| Glutathione (GSH) Levels | Mice (MPTP-induced) | Morroniside | 25, 50, and 100 mg/kg | Significant increase in GSH levels in the substantia nigra | [1][5] |

| Malondialdehyde (MDA) Levels | Mice (MPTP-induced) | Morroniside | 25, 50, and 100 mg/kg | Significant decrease in MDA levels in the substantia nigra | [1][5] |

| Iron Deposition | Mice (MPTP-induced) | Morroniside | 25, 50, and 100 mg/kg | Dose-dependent reduction in iron levels in the substantia nigra | [1] |

In Vitro Studies

| Parameter | Cell Line | Insult | Morroniside Concentration | Outcome | Reference |

| Cell Viability | OLN-93 | H₂O₂ | 200 µM | Significant protection against H₂O₂-induced cell death | [6][7] |

| Reactive Oxygen Species (ROS) | OLN-93 | H₂O₂ | 200 µM | Attenuation of H₂O₂-induced increase in ROS | [6][8] |

| Mitochondrial Membrane Potential | OLN-93 | H₂O₂ | 200 µM | Blocked the reduction of mitochondrial membrane potential | [6][8] |

| Cell Viability | PC12 | MPP⁺ | 5 µM | Significant reversal of MPP⁺-induced cell death | [1] |

| Reactive Oxygen Species (ROS) | PC12 | MPP⁺ | 5 µM | Significant reduction in ROS levels | [1] |

| Caspase-3 Activation | SH-SY5Y | H₂O₂ | 1-100 µM | Inhibition of caspase-3 activation | [9] |

Experimental Protocols

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To induce focal cerebral ischemia in rats to evaluate the neuroprotective effects of morroniside.

Methodology:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

-

Surgical Procedure: The right common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Drug Administration: Morroniside (30, 90, or 270 mg/kg) is administered intragastrically daily, starting 3 hours after the onset of MCAO.[3]

-

Behavioral Testing: Neurological deficits are assessed using scoring systems such as the Zea-Longa score, Prehensile Traction test, and Ludmila Belayev score.[3]

-

Histological Analysis: After a set period (e.g., 7 days), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[3]

-

Biochemical Analysis: Ischemic cortex tissues are homogenized to measure levels of MDA, GSH, and SOD activity using commercially available kits. Western blotting is performed to analyze the expression of apoptotic proteins like caspase-3.[3]

In Vivo MPTP-Induced Parkinson's Disease Model

Objective: To create a mouse model of Parkinson's disease to assess the neuroprotective effects of morroniside on dopaminergic neurons.

Methodology:

-

Animal Preparation: Adult male C57BL/6 mice are used.

-

Induction of PD: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered intraperitoneally (e.g., 30 mg/kg for 5 consecutive days).[1]

-

Drug Administration: Morroniside (25, 50, or 100 mg/kg) is administered orally for a specified duration.[1]

-

Behavioral Analysis: Motor function is evaluated using the pole-climbing test and open-field test.[1]

-

Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.[1]

-

Biochemical Assays: Brain tissue is analyzed for levels of GSH, MDA, and iron content. Western blotting is used to measure the expression of proteins related to ferroptosis (GPX4, SLC7A11, FTH-1, FPN) and oxidative stress (Nrf2, HO-1).[1][5]

In Vitro Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model

Objective: To induce oxidative damage in neuronal cell lines to investigate the cytoprotective mechanisms of morroniside.

Methodology:

-

Cell Culture: OLN-93 (oligodendrocyte precursor cell line) or PC12 (rat pheochromocytoma cell line) are cultured in appropriate media.[1][6]

-

Drug Treatment: Cells are pre-treated with various concentrations of morroniside for a specified time (e.g., 24 hours).

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress.[6] In some experiments, MPP⁺ is used to model Parkinson's disease in vitro.[1]

-

Cell Viability Assay: Cell viability is assessed using the MTT assay.[6]

-

Measurement of ROS: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA).[6]

-

Apoptosis Assays: Apoptosis is evaluated by TUNEL staining or by measuring the expression of apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3) via Western blotting.[4][6]

-

Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Akt, p-Akt, Nrf2, HO-1) are determined to elucidate the underlying mechanisms.[1][10]

Signaling Pathways and Mechanisms of Action

Morroniside exerts its neuroprotective effects through the modulation of several key signaling pathways.

PI3K/Akt Signaling Pathway

Morroniside has been shown to activate the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation. Activation of Akt leads to the downstream phosphorylation of various substrates that inhibit apoptosis and promote cell survival.[6][10]

Caption: Morroniside activates the PI3K/Akt pathway, promoting cell survival.

Nrf2/ARE Signaling Pathway

Morroniside can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[1][5] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: Morroniside enhances antioxidant defense via the Nrf2/ARE pathway.

Inhibition of Ferroptosis

In models of Parkinson's disease, morroniside has been shown to inhibit ferroptosis, an iron-dependent form of programmed cell death.[1] It achieves this by upregulating key proteins involved in iron metabolism and antioxidant defense, such as glutathione peroxidase 4 (GPX4), solute carrier family 7 member 11 (SLC7A11), ferritin heavy chain 1 (FTH-1), and ferroportin (FPN).[1][5]

Caption: Morroniside inhibits ferroptosis by regulating iron metabolism.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of morroniside in preclinical models of ischemic stroke and Parkinson's disease. Its multifaceted mechanism of action, involving the activation of pro-survival signaling pathways and the inhibition of oxidative stress, apoptosis, and ferroptosis, makes it a promising candidate for further investigation.

Future research should focus on:

-

Directly investigating the neuroprotective effects of this compound to determine if the ethyl group modification enhances its efficacy, bioavailability, or blood-brain barrier permeability.

-

Conducting comparative studies between morroniside and this compound to elucidate structure-activity relationships.

-

Exploring the therapeutic potential of these compounds in other neurodegenerative disease models.

-

Investigating the safety and pharmacokinetic profiles of morroniside and its derivatives in more detail to pave the way for potential clinical trials.

This technical guide, by summarizing the robust data on morroniside, provides a solid foundation for researchers, scientists, and drug development professionals to explore the therapeutic promise of this compound and related compounds in the fight against neurodegenerative diseases.

References

- 1. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the sources and pharmacological research of morroniside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of morroniside on focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morroniside protects against cerebral ischemia/reperfusion injury by inhibiting neuron apoptosis and MMP2/9 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson's disease via inhibiting oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morroniside protects OLN-93 cells against H2O2-induced injury through the PI3K/Akt pathway-mediated antioxidative stress and antiapoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Morroniside protects OLN-93 cells against H2O2-induced injury through the PI3K/Akt pathway-mediated antioxidative stress and antiapoptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morroniside prevents peroxide-induced apoptosis by induction of endogenous glutathione in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

7-O-Ethylmorroniside structural elucidation and spectroscopy

An In-depth Technical Guide on the Structural Elucidation and Spectroscopy of 7-O-Ethylmorroniside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an iridoid glycoside that has been isolated from plant species such as Lonicera macranthoides and Cornus officinalis.[][2] As a natural product, its structural elucidation is a critical process for further investigation into its potential pharmacological activities. This guide provides a comprehensive overview of the spectroscopic and analytical techniques used to identify and characterize this compound. It includes detailed experimental protocols, a summary of spectroscopic data, and visual representations of the analytical workflow.

Introduction

Iridoid glycosides are a class of secondary metabolites found in a variety of plants and are known for their diverse biological activities. This compound, a derivative of morroniside, has been a subject of interest in phytochemical research. Its structural determination relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chromatographic techniques for its isolation and purification. This document serves as a technical resource for researchers engaged in the study of this and similar natural products.

Isolation and Purification

The isolation of this compound is typically achieved from the stems and leaves of Lonicera macranthoides or the fruits of Cornus officinalis.[][2] The general procedure involves extraction with a polar solvent, followed by liquid-liquid partitioning and a series of chromatographic separations.

Experimental Protocol: Isolation and Purification

A representative protocol for the isolation of this compound is as follows:

-

Extraction: The dried and powdered plant material (e.g., stems and leaves of Lonicera macranthoides) is extracted with a solvent such as 95% ethanol at room temperature. The extraction is repeated multiple times to ensure a comprehensive recovery of the constituents.

-

Solvent Removal: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-